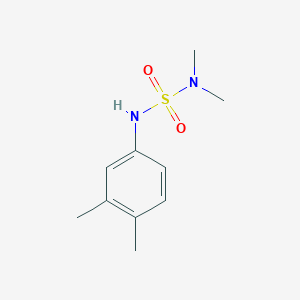
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide, also known as EMB, is a chemical compound that has been extensively studied for its potential medical applications. EMB is a benzothiazole derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide's anti-inflammatory and neuroprotective effects make it a potential treatment for a range of diseases. However, one limitation of using 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments is its potential toxicity, as high doses of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide have been shown to cause liver damage in animal studies.
将来の方向性
There are several potential future directions for research on 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, as studies have shown that 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide and its potential uses in treating cancer and inflammation. Finally, more studies are needed to determine the safety and toxicity of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in humans.
合成法
The synthesis of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylbutyric acid and sodium hydride in dimethylformamide. The resulting product is then purified through recrystallization to obtain pure 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide.
科学的研究の応用
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential use in various medical applications. One area of research is its antitumor activity, as studies have shown that 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide inhibits the growth of cancer cells in vitro and in vivo. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-9(5-2)13(17)16-14-15-11-7-6-10(18-3)8-12(11)19-14/h6-9H,4-5H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIBPIFRJRYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)


![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)




![N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5819288.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5819292.png)
![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)
